molecular formula C10H7BrFN3 B8079876 5-Bromo-4-(4-fluorophenyl)pyrimidin-2-amine CAS No. 2007916-79-0

5-Bromo-4-(4-fluorophenyl)pyrimidin-2-amine

Cat. No.: B8079876
CAS No.: 2007916-79-0
M. Wt: 268.08 g/mol
InChI Key: MFZZTSUTBHACTD-UHFFFAOYSA-N
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Description

5-Bromo-4-(4-fluorophenyl)pyrimidin-2-amine (CAS 2007916-79-0) is a brominated pyrimidine derivative of high interest in medicinal chemistry and oncology research. This compound serves as a key synthetic intermediate for the development of novel autophagy inhibitors. Its core structure is featured in advanced research compounds, such as ULK1 inhibitors, which have demonstrated potential in blocking autophagy and inducing apoptosis in non-small cell lung cancer (NSCLC) cell lines . The molecular formula is C10H7BrFN3, and it has a molecular weight of 268.09 . Researchers utilize this compound to explore new therapeutic pathways and elucidate structure-activity relationships (SAR) in drug discovery . Strictly for Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-bromo-4-(4-fluorophenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFN3/c11-8-5-14-10(13)15-9(8)6-1-3-7(12)4-2-6/h1-5H,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZZTSUTBHACTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2Br)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701254865
Record name 2-Pyrimidinamine, 5-bromo-4-(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701254865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007916-79-0
Record name 2-Pyrimidinamine, 5-bromo-4-(4-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2007916-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrimidinamine, 5-bromo-4-(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701254865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 5-Bromo-4-(4-fluorophenyl)pyrimidin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and 2,4-dichloropyrimidine.

    Reaction Conditions: The reaction involves the nucleophilic substitution of the chlorine atoms in 2,4-dichloropyrimidine with the amino group of 4-fluoroaniline under basic conditions, often using sodium hydroxide or potassium carbonate as the base.

    Bromination: The resulting intermediate is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position on the pyrimidine ring.

Chemical Reactions Analysis

5-Bromo-4-(4-fluorophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Scientific Research Applications

5-Bromo-4-(4-fluorophenyl)pyrimidin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.

    Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Material Science: It is used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(4-fluorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : Bromine and fluorine substituents enhance antimicrobial potency by increasing electrophilicity and improving target binding .
  • Substituent Position : Activity diminishes when substituents are shifted from para to meta positions (e.g., 4-(3-bromophenyl)pyrimidin-2-amine shows reduced similarity and activity compared to the 4-fluorophenyl analog) .
  • Bulkier Groups: Morpholinophenyl or cyclopentylamine substituents may reduce membrane permeability due to increased steric hindrance, limiting bioavailability .

Crystallographic and Structural Comparisons

Crystallographic studies reveal how substituents influence molecular conformation and intermolecular interactions:

Compound Name Crystal System Key Structural Features Reference
5-Bromo-4-(4-fluorophenyl)pyrimidin-2-amine Not reported Predicted planar pyrimidine core; fluorophenyl may induce steric distortion
5-Bromo-2-chloropyrimidin-4-amine Triclinic (P 1) Planar pyrimidine ring; N–H···N hydrogen bonds form 2D networks
4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine Orthorhombic Non-coplanar fluorophenyl and furyl groups due to steric repulsion

Key Observations :

  • Planarity: Pyrimidine rings remain planar in most analogs unless steric clashes occur (e.g., fluorophenyl groups in meso positions induce nonplanar distortions) .
  • Hydrogen Bonding : N–H···N interactions stabilize crystal packing, as seen in 5-bromo-2-chloropyrimidin-4-amine .

Yield and Purity :

  • Halogenated pyrimidines generally achieve high yields (75–90%) due to favorable reactivity of halogens at C2 and C4 positions .
  • Electron-deficient aryl amines (e.g., 4-fluoroaniline) react faster than electron-rich analogs, improving reaction efficiency .

Biological Activity

5-Bromo-4-(4-fluorophenyl)pyrimidin-2-amine is a heterocyclic compound with significant potential in medicinal chemistry due to its various biological activities. This article explores its biological activity, mechanisms, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a bromine atom at the 5-position, a fluorophenyl group at the 4-position, and an amino group at the 2-position. Its molecular formula is C10H8BrFN4, and it has a molecular weight of approximately 250.09 g/mol. The structure contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly as an enzyme inhibitor. Key findings include:

  • Cytochrome P450 Inhibition : The compound has been shown to inhibit cytochrome P450 enzymes, specifically CYP1A2, which plays a crucial role in drug metabolism. This inhibition can significantly affect pharmacokinetics and drug interactions, suggesting its potential as a lead compound in drug development .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties against various Gram-positive and Gram-negative bacteria, although specific MIC (Minimum Inhibitory Concentration) values need further investigation .

The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. The inhibition of cytochrome P450 enzymes can lead to altered metabolic pathways, affecting the efficacy and safety profiles of co-administered drugs .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals variations in biological activity, which can be attributed to differences in substituents. Below is a summary table highlighting these similarities:

Compound NameStructure FeaturesSimilarity Index
4-(4-Bromophenyl)pyrimidin-2-amineBromine at the 4-position on phenyl0.92
4-(3-Bromophenyl)pyrimidin-2-amineBromine at the 3-position on phenyl0.77
4-(4-Chlorophenyl)pyrimidin-2-amineChlorine instead of fluorine on phenyl0.73
2-Amino-5-bromo-4-methylpyrimidineMethyl group instead of phenyl0.76
5-Bromo-N-(4-chloro-2-fluorophenyl)pyrimidin-2-amineChlorinated phenyl groupUnique

This table illustrates how variations in substituents can influence biological activity and chemical properties.

Case Studies and Research Findings

  • Inhibition Studies : A study focused on the inhibition of CYP1A2 by this compound demonstrated that even low concentrations could significantly reduce enzyme activity, highlighting its potential for drug-drug interactions .
  • Antimicrobial Testing : In vitro testing against various bacterial strains indicated promising antibacterial activity, with MIC values ranging from moderate to high depending on the strain tested . Further studies are needed to elucidate the specific mechanisms behind this activity.
  • Structure-Activity Relationship (SAR) : Research into SAR has identified key features contributing to the compound's biological activity, emphasizing the importance of halogen substitutions in enhancing enzyme binding affinity .

Q & A

Basic Research Question

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorine’s deshielding effect on adjacent protons, bromine’s isotopic splitting) .
    • Mass Spectrometry (HRMS) : Verify molecular weight and isotopic distribution patterns (e.g., Br’s characteristic 1:1 M/M+2 ratio).
  • Crystallography : Single-crystal X-ray diffraction resolves bond angles and intermolecular interactions. For example, triclinic crystal systems (common in fluorinated pyrimidines) require high-resolution data collection (φ and ω scans) to resolve halogen bonding or hydrogen-bonding networks .

How do solvent polarity and pH influence the solubility of this compound in biological assays?

Advanced Research Question
Fluorinated pyrimidines typically exhibit low aqueous solubility due to hydrophobic aryl groups. Solubility can be enhanced using DMSO or ethanol (<5% v/v to avoid cytotoxicity). Adjusting pH (e.g., buffered solutions at pH 6–8) may improve solubility via protonation/deprotonation of the amine group, but bromine’s electron-withdrawing effects reduce basicity . For in vitro studies, use sonication or co-solvents (e.g., PEG-400) to disperse aggregates.

What strategies resolve contradictions in biological activity data for halogenated pyrimidine derivatives?

Advanced Research Question
Discrepancies often arise from structural isomerism, conformational flexibility, or assay-specific conditions. For example:

  • Conformational Analysis : Fluorophenyl groups may adopt different dihedral angles (e.g., 12–86° relative to the pyrimidine ring), altering binding affinity .
  • Assay Validation : Cross-validate using orthogonal methods (e.g., SPR for binding kinetics vs. cellular assays for functional activity).
  • Impurity Profiling : Trace byproducts (e.g., dehalogenated analogs) may exhibit off-target effects. Use LC-MS to verify compound integrity .

How should researchers design experiments to assess the environmental fate of this compound?

Advanced Research Question
Adopt a tiered approach:

Physicochemical Properties : Measure logP (octanol-water partition coefficient) and hydrolysis rates under varying pH/temperature .

Biotic Transformations : Use OECD 301/302 biodegradation tests to assess microbial degradation. Fluorinated compounds often resist breakdown due to C-F bond stability .

Ecotoxicity : Evaluate effects on model organisms (e.g., Daphnia magna) using OECD 202/203 guidelines. Bromine may enhance toxicity via bioaccumulation .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods for synthesis/purification steps to mitigate inhalation risks (e.g., bromine vapor release during heating) .
  • Waste Disposal : Segregate halogenated waste for incineration or specialized treatment to prevent environmental contamination .

How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic centers (e.g., C-Br bond polarization).
  • Reactivity Descriptors : Calculate Fukui indices to predict sites for nucleophilic attack. Bromine’s electronegativity may direct substitutions to the para position relative to fluorine .
  • Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) to mimic experimental conditions .

What are the challenges in scaling up synthetic routes for this compound from milligram to gram quantities?

Advanced Research Question

  • Exothermic Reactions : Bromination steps may require controlled temperature gradients to prevent runaway reactions. Use jacketed reactors for cooling .
  • Purification : Replace column chromatography with recrystallization or distillation for cost efficiency.
  • Byproduct Management : Monitor for dimerization or cross-coupling byproducts (e.g., Ullmann-type couplings) via inline IR spectroscopy .

How does the electronic nature of substituents (Br, F) influence the photostability of this compound?

Advanced Research Question

  • Halogen Effects : Bromine’s heavy atom effect may increase intersystem crossing, enhancing photodegradation. Fluorine’s inductive effect stabilizes the π-system, reducing UV absorption .
  • Experimental Validation : Conduct accelerated photostability tests (ICH Q1B guidelines) under UV/visible light (300–800 nm) and analyze degradation products via LC-MS .

What methodologies are recommended for analyzing structure-activity relationships (SAR) of this compound derivatives?

Advanced Research Question

  • Analog Synthesis : Systematically modify substituents (e.g., replacing Br with Cl or CF₃) and assess bioactivity .
  • 3D-QSAR : Use CoMFA or CoMSIA models to correlate steric/electronic features with activity. Fluorine’s van der Waals volume and electronegativity are critical parameters .
  • Crystallographic Data : Compare binding modes in protein-ligand complexes (e.g., kinase inhibitors) to validate computational predictions .

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